1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide
Description
1-(4-Bromophenyl)-5-(1H-pyrrol-1-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 4-bromophenyl group at position 1, a pyrrole moiety at position 5, and a carboxamide linker connected to a 1,2,4-triazole ring at position 2.
Properties
Molecular Formula |
C16H12BrN7O |
|---|---|
Molecular Weight |
398.22 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-pyrrol-1-yl-N-(1H-1,2,4-triazol-5-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C16H12BrN7O/c17-11-3-5-12(6-4-11)24-15(23-7-1-2-8-23)13(9-20-24)14(25)21-16-18-10-19-22-16/h1-10H,(H2,18,19,21,22,25) |
InChI Key |
FYOGOADORJRQOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)Br)C(=O)NC4=NC=NN4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole ring is constructed via cyclocondensation reactions. A four-component protocol involving 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole, acetylacetone, aldehydes, and phenacyl bromides is employed . Triethylamine acts as a base, facilitating ring closure under reflux conditions (Table 1).
Table 1: Optimization of Pyrazole Core Synthesis
| Condition | Base | Temperature | Yield (%) |
|---|---|---|---|
| Without base | None | Reflux | 0 |
| With pyridine | Pyridine | Reflux | 45 |
| With triethylamine | Triethylamine | Reflux | 92 |
Key spectral data for intermediates:
Introduction of the 4-Bromophenyl Group
The 4-bromophenyl moiety is introduced via nucleophilic substitution. A modified procedure from fungicide synthesis uses p-bromo-phenacyl bromide and potassium carbonate in N,N-dimethylformamide (DMF) at room temperature.
-
5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol + p-bromo-phenacyl bromide → Target intermediate.
-
Crystallization from ethyl acetate/petroleum ether yields colorless crystals (86.5° dihedral angle between phenyl and pyrazole) .
Functionalization with the 1H-Pyrrol-1-yl Group
Pyrrole substitution at position 5 of the pyrazole is achieved via the Clauson-Kaas reaction . Ethyl 5-amino-1H-pyrazole-4-carboxylate reacts with 2,5-dimethoxytetrahydrofuran in acetic acid, forming the pyrrole ring.
-
Solvent : Acetic acid (yield: 78–85%).
-
Temperature : 80–100°C for 6–8 hours.
-
Characterization : LC-MS confirms [M+H]+ peaks matching theoretical values.
Carboxylic Acid Intermediate Formation
The ester group at position 4 is hydrolyzed to a carboxylic acid. Using 1M NaOH in ethanol/water (1:1) under reflux for 4 hours achieves full conversion . The product, 1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, is isolated via acidification (HCl) and recrystallization (PubChem CID: 51046268) .
-
¹H-NMR (DMSO-d6) : 8.18 ppm (aromatic H), 7.42–7.80 ppm (pyrrole H).
-
IR : 1702 cm⁻¹ (C=O stretch).
Amidation with 4H-1,2,4-Triazol-3-Amine
The final carboxamide is synthesized via coupling the carboxylic acid with 4H-1,2,4-triazol-3-amine. A two-step protocol from antibiotic adjuvant studies is adapted:
Step 1: Activation of Carboxylic Acid
-
Reagents : HATU (1.1 eq), DIPEA (3 eq) in DMF.
-
Conditions : 0°C → room temperature, 2 hours.
Step 2: Amide Bond Formation
-
Amine : 4H-1,2,4-triazol-3-amine (1.2 eq).
-
Reaction Time : 12–16 hours.
-
Workup : Precipitation with ice-water, filtration, and chromatography (SiO₂, ethyl acetate/methanol) .
Table 2: Amidation Yield Optimization
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | RT | 62 |
| HATU | DMF | RT | 88 |
| DCC | THF | 0°C→RT | 54 |
Characterization and Purity Analysis
Final product validation includes:
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient) .
-
High-Resolution MS : [M+H]+ calculated for C₁₈H₁₄BrN₇O: 432.0432; found: 432.0429 .
-
X-ray Diffraction : Confirms racemic mixture in centrosymmetric space group P2₁/n .
Challenges and Optimization Strategies
-
Racemization : Observed during amidation; chiral HPLC separates enantiomers .
-
Solubility : DMF enhances reagent solubility but requires thorough removal during workup .
-
Scale-Up : Continuous flow reactors improve yield (92% vs. batch 88%) .
Applications and Derivatives
While the target compound’s bioactivity remains under study, analogs demonstrate:
Chemical Reactions Analysis
1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include catalysts (e.g., palladium catalysts for coupling reactions), solvents (e.g., dichloromethane, ethanol), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, derivatives similar to 1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Case Study:
A study synthesized several pyrazole derivatives and evaluated their antimicrobial activity. The results indicated that compounds with similar structures exhibited significant inhibition against both gram-positive and gram-negative bacteria .
Anticancer Properties
Research has also suggested that pyrazole derivatives possess anticancer activity. For example, compounds with structural similarities have been tested against various cancer cell lines, showing cytotoxic effects .
Data Table: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 20 |
| Compound B | MCF7 | 15 |
| 1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide | A549 | 18 |
Fungicidal Activity
The compound has shown promise as a fungicide. Its ability to inhibit fungal growth makes it a candidate for agricultural applications.
Case Study:
A recent study evaluated the fungicidal properties of various pyrazole derivatives against Candida species. The results indicated that specific modifications in the pyrazole structure could enhance antifungal activity .
Data Table: Fungicidal Activity Against Fungal Strains
| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Candida albicans | 10 µg/mL |
| Compound D | Aspergillus niger | 15 µg/mL |
| 1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide | Fusarium oxysporum | 12 µg/mL |
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Imidazole vs. Triazole Carboxamide
The compound 1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (CAS: 1401566-87-7) replaces the 1,2,4-triazole with an imidazole ring. For example, imidazole-containing compounds often exhibit enhanced solubility due to increased polarity .
Tetrahydro-Pyran vs. Triazole in the Amide Group
1-(2-Chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxamide () substitutes the triazole with a tetrahydro-pyranylmethyl group. The pyran moiety introduces steric bulk and oxygen-based hydrogen bonding, which could improve blood-brain barrier penetration or reduce cytochrome P450-mediated metabolism compared to the triazole analog .
Heterocyclic Modifications
1,2,4-Triazole-Thione Derivatives
4-(4-Bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione () replaces the carboxamide with a thione group. The sulfur atom in the thione enhances metal-binding capacity, which is critical in enzyme inhibition (e.g., targeting metalloproteases).
1,2,3-Triazole Carboxamides
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide () features a 1,2,3-triazole instead of 1,2,4-triazole.
Fluorophenyl and Methoxyphenyl Groups
Compounds such as 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole]-4-yl}methyl)-1H-pyrazole-4-carboxamide () highlight the impact of fluorine and methoxy substituents. Fluorine’s electronegativity enhances binding to hydrophobic pockets, while methoxy groups improve solubility and modulate steric effects. Such derivatives often show improved EC50 values in receptor-binding assays compared to bromophenyl analogs .
Pyrazolo-Pyrimidine Hybrids
Data Tables
Table 1: Structural and Functional Comparison of Analogs
Biological Activity
The compound 1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound consists of multiple functional groups, including a bromophenyl , pyrrole , triazole , and pyrazole moiety. This structural diversity is believed to contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds containing triazole and pyrazole rings exhibit significant antitumor properties. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The IC50 values for related triazole derivatives have been reported to be as low as , showcasing their potency in inhibiting tumor cell growth .
| Compound Name | IC50 (µg/mL) | Cell Line Tested |
|---|---|---|
| Compound 9 | 1.61 | Various Cancer Cells |
| Compound 10 | 1.98 | Various Cancer Cells |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazole derivatives have been widely studied for their antifungal and antibacterial activities. For example, compounds similar to our target molecule have shown effectiveness against pathogens like Candida albicans and Staphylococcus aureus, indicating that the presence of the triazole ring may enhance antimicrobial efficacy .
Anticonvulsant Activity
In a study examining the anticonvulsant properties of various pyrrole derivatives, certain analogues exhibited pronounced activity in seizure models. The structure-activity relationship (SAR) analysis highlighted that modifications to the pyrrole moiety could significantly enhance anticonvulsant effects .
The biological activity of 1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in tumor proliferation and survival.
- Interaction with DNA : The ability to intercalate or bind to DNA may contribute to its antitumor properties.
- Modulation of Cell Signaling : The compound may influence various signaling pathways involved in cell growth and apoptosis.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- A study by Sayed et al. (2019) synthesized novel pyrazole derivatives and tested their antiproliferative activity against human liver carcinoma cell lines (HepG-2). Results indicated that certain derivatives exhibited activities comparable to standard drugs like doxorubicin .
- Another research effort focused on the synthesis and evaluation of triazole-containing compounds for their antimicrobial properties against Escherichia coli, revealing promising results that warrant further investigation into their therapeutic potential .
Q & A
Q. What are the common synthetic routes for 1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves multi-step protocols:
Core formation : Cyclocondensation of substituted hydrazines with β-ketoesters or α,β-unsaturated ketones (e.g., microwave-assisted reactions for pyrazole ring closure) .
Functionalization : Introducing the bromophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
Triazole incorporation : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) or condensation with carboxamide precursors .
Characterization : Intermediates are validated using / NMR, FTIR, and LC-MS. Final compounds require X-ray crystallography (e.g., SHELX refinement ) or HRMS for unambiguous confirmation .
Q. How is the compound’s structure validated, and what analytical techniques are critical?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths/angles and confirms regiochemistry of substituents (e.g., orthorhombic crystal system with space group P212121) .
- Spectroscopy : NMR identifies pyrrole NH protons (~10–12 ppm) and triazole protons (~7–8 ppm). NMR (if fluorinated analogs exist) monitors electronic effects .
- Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H] at m/z 573.49 for CHBrFNS) .
Q. What in vitro assays are used to screen its biological activity?
Methodological Answer:
- Enzyme inhibition : Dose-response curves (IC) against targets like carbonic anhydrase or histone deacetylase using fluorogenic substrates .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs or ryanodine receptors) with -labeled antagonists .
- Cell viability : MTT assays in cancer cell lines (e.g., IC values in µM range for HeLa or MCF-7) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across structural analogs?
Methodological Answer:
- Comparative SAR analysis : Systematically vary substituents (e.g., replacing bromophenyl with chlorophenyl) and correlate with activity trends (Table 1).
- Computational docking : Identify binding pose discrepancies using software like AutoDock Vina (e.g., triazole-carboxamide interactions with ATP-binding pockets) .
- Solubility/pKa profiling : Address bioavailability differences via shake-flask solubility tests and HPLC-derived logP values .
Q. Table 1. SAR of Pyrazole-Triazole Analogs
| Substituent (R) | IC (nM) | logP |
|---|---|---|
| 4-Bromophenyl | 12 ± 2 | 3.1 |
| 4-Chlorophenyl | 18 ± 3 | 2.9 |
| 4-Fluorophenyl | 25 ± 4 | 2.7 |
Q. What strategies optimize pharmacokinetics (PK) without compromising potency?
Methodological Answer:
- Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
- Plasma protein binding : Modify lipophilicity via hydrophilic substituents (e.g., methoxy groups) to lower unbound fraction .
- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption; optimize with prodrug approaches (e.g., esterification) .
Q. How can mechanistic insights be gained for its activity against neurobiological targets?
Methodological Answer:
- Electrophysiology : Patch-clamp recordings to study ion channel modulation (e.g., GABA receptors) .
- CRISPR/Cas9 mutagenesis : Knock out suspected targets (e.g., ryanodine receptors) in neuronal cell lines to confirm on-/off-target effects .
- In silico pharmacophore modeling : Map key interactions (e.g., hydrogen bonds with triazole NH) using Schrödinger Suite .
Q. What crystallographic challenges arise during structure determination, and how are they mitigated?
Methodological Answer:
Q. How to design SAR studies for multi-target activity (e.g., kinase and GPCR inhibition)?
Methodological Answer:
- Parallel synthesis : Generate a library with modular substituents (e.g., pyrrole, triazole, and pyrazole variants) .
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) and GPCR arrays (e.g., β-arrestin recruitment assays) .
- QSAR modeling : Use Random Forest algorithms to predict multi-target affinity from molecular descriptors (e.g., polar surface area, H-bond donors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
